molecular formula C25H26ClFN4O B2976708 4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline CAS No. 1326877-41-1

4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline

Cat. No.: B2976708
CAS No.: 1326877-41-1
M. Wt: 452.96
InChI Key: UGLXZXVAYKOZPC-UHFFFAOYSA-N
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Description

4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of a compound, particularly in a biological context, involves how the compound interacts with biological systems at the molecular level. This could involve binding to specific receptors, inhibition of enzymes, disruption of cell membranes, etc .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.

    Introduction of the piperazine ring: This step involves the reaction of the quinoline derivative with a piperazine compound, often under basic conditions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline core and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClFN4O/c1-17-4-5-18(26)14-23(17)29-10-12-30(13-11-29)24-20-15-19(27)6-7-22(20)28-16-21(24)25(32)31-8-2-3-9-31/h4-7,14-16H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLXZXVAYKOZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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